![molecular formula C12H11ClFNO2S B4542814 3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4542814.png)
3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide
Description
Synthesis Analysis
Research on similar compounds, such as derivatives of benzothiophene carboxamides and fluorinated aromatic compounds, provides insight into potential synthetic routes and the influence of substituents on the compound's properties. For instance, solvent-free synthesis methods using SiO2:H3PO4 catalysis under microwave irradiation have been employed to synthesize imine-carboximido derivatives with high yields, showcasing a potential pathway for synthesizing related compounds (Thirunarayanan & Sekar, 2013).
Molecular Structure Analysis
Structural analysis of closely related compounds often involves spectral data such as infrared and NMR chemical shifts, which can elucidate the effects of various substituents on the molecular structure. Studies have correlated spectral data with Hammett substituent constants to understand substituent effects on group absorptions (Thirunarayanan & Sekar, 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of benzothiophene derivatives have been explored through their interactions with different chemical agents, leading to a variety of products. For example, the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with anthranilic acid in pyridine to yield specific quinazolinones derivatives showcases the compound's potential reactivity and application in synthesizing biologically active molecules (Naganagowda & Petsom, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure can be inferred from related compounds. For example, the crystalline structure and intermolecular interactions of similar benzothiophene derivatives have been studied using X-ray crystallography, providing insight into the compound's solid-state characteristics (Abbasi et al., 2011).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, can be assessed based on the functional groups present in the molecule. For instance, the reactivity of benzothiophene derivatives with nitrogen nucleophiles to form various quinazolinones indicates the compound's potential for chemical modification and application in creating pharmacologically active molecules (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2S/c1-17-6-5-15-12(16)11-10(13)9-7(14)3-2-4-8(9)18-11/h2-4H,5-6H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUWZNLXCAZWEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C2=C(C=CC=C2S1)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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